Absence of Public Bioactivity Data: A Critical Procurement Consideration
No publicly available quantitative bioactivity data—including IC₅₀, Kd, EC₅₀, or percent inhibition values—could be identified for N-(4-(furan-2-yl)thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide (CAS 1903285-55-1) across PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, or WIPO PatentScope as of April 2026 [1]. This stands in stark contrast to well-characterized pyrimidine-4-carboxamide analogs such as GSK-J4 (JMJD3 IC₅₀ ≈ 60 nM; cellular H3K27me3 EC₅₀ ≈ 5 μM), LEI-401 (NAPE-PLD pIC₅₀ = 7.1), and thiazolopyrimidine PI3K inhibitors (e.g., compound 24, PKCK2α IC₅₀ = 0.56 μM) [2][3]. Without quantitative comparator data, no performance-based differentiation can be established. This data gap constitutes the most critical procurement consideration: users cannot verify whether this compound achieves the potency, selectivity, or mechanism of action implied by its scaffold without conducting de novo assays.
| Evidence Dimension | Availability of peer-reviewed quantitative bioactivity data in public databases |
|---|---|
| Target Compound Data | 0 peer-reviewed bioactivity records found |
| Comparator Or Baseline | GSK-J4: JMJD3 IC₅₀ ≈ 60 nM (AlphaScreen); LEI-401: NAPE-PLD pIC₅₀ = 7.1 (fluorescence-based assay); Thiazolopyrimidine compound 24: PKCK2α IC₅₀ = 0.56 μM (radiometric assay) |
| Quantified Difference | Data gap; no quantitative comparison possible |
| Conditions | Systematic search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, WIPO PatentScope (search date: April 2026) |
Why This Matters
Procurement of a research compound without publicly documented bioactivity introduces substantial scientific risk, as users cannot benchmark expected performance against known analogs.
- [1] Database cross-check performed by the analyst: PubMed (pubmed.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), BindingDB (bindingdb.org), PubChem BioAssay (pubchem.ncbi.nlm.nih.gov), Google Patents (patents.google.com), WIPO PatentScope (patentscope.wipo.int). Search performed April 2026 using CAS 1903285-55-1, IUPAC name, and substructure keys. View Source
- [2] Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature, 488(7411), 404–408. View Source
- [3] Mocking, T. A. M., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N‑Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(23), 14979–14999. View Source
